

# An In-depth Technical Guide to Tetraallyltin: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetraallyltin**, also known as tetra(prop-2-en-1-yl)stannane, is a versatile organotin compound with the chemical formula C<sub>12</sub>H<sub>20</sub>Sn. It is characterized by a central tin atom covalently bonded to four allyl groups. This unique structure imparts valuable reactivity, making it a significant reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its applications extend to polymer chemistry, where it serves as a catalyst and a precursor for organotin polymers, and it has been investigated for its potential in medicinal chemistry as a precursor to biologically active organotin compounds. This guide provides a comprehensive overview of the physical and chemical properties of **tetraallyltin**, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

# **Physical and Chemical Properties**

**Tetraallyltin** is a colorless to slightly yellow liquid with a mild odor.[1][2] It is stable under standard conditions but is sensitive to direct sunlight, which can cause degradation to inorganic tin salts.[2] It is insoluble in water but soluble in common organic solvents.[1][3]

### **Table 1: Physical Properties of Tetraallyltin**



Property	Value	Reference(s)
Molecular Formula	C12H20Sn	[1][4]
Molecular Weight	283.00 g/mol	[4][5][6]
Appearance	Colorless to slightly yellow liquid	[1][4]
Density	1.179 g/mL at 25 °C	[3][5][6]
Boiling Point	69-70 °C at 1.5 mmHg	[5][6]
Refractive Index (n20/D)	1.539	[3][5]
Flash Point	75 °C (167 °F) - closed cup	[5]
Solubility	Insoluble in water; soluble in common organic solvents	[1][3]

### **Synthesis and Purification**

The synthesis of **tetraallyltin** is typically achieved through the reaction of tin(IV) chloride with an allyl Grignard reagent, such as allylmagnesium bromide.

## **Experimental Protocol: Synthesis of Tetraallyltin**

#### Materials:

- Tin(IV) chloride (SnCl<sub>4</sub>)
- Magnesium turnings
- · Allyl bromide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate



#### Procedure:

- Preparation of Allylmagnesium Bromide: In a flame-dried three-necked flask equipped with a
  reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add
  a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in
  anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The
  reaction is exothermic and should be controlled by the rate of addition to maintain a gentle
  reflux. After the addition is complete, reflux the mixture for an additional hour to ensure
  complete formation of the Grignard reagent.
- Reaction with Tin(IV) Chloride: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the dropping funnel with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution. This will dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure tetraallyltin.[7][8]

### **Chemical Reactivity and Applications**

**Tetraallyltin** is a valuable reagent in organic synthesis, primarily utilized for the transfer of allyl groups to various substrates. Its key reactions include palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylations of carbonyl compounds.

### **Stille Cross-Coupling Reaction**

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. **Tetraallyltin** can serve as the organostannane component to introduce an allyl group.



#### Materials:

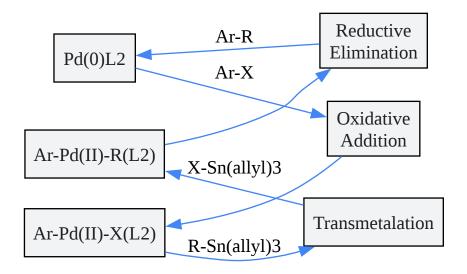
- Iodobenzene
- Tetraallyltin
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Anhydrous toluene
- Saturated aqueous potassium fluoride (KF) solution

#### Procedure:

- To a flame-dried Schlenk flask, add iodobenzene, tetrakis(triphenylphosphine)palladium(0), and anhydrous toluene under a nitrogen atmosphere.
- Add **tetraallyltin** to the reaction mixture via syringe.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
- To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride. A precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of Celite.[9]
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- After filtration, concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain allylbenzene.

Logical Relationship: Stille Coupling Catalytic Cycle





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Caption: Catalytic cycle of the Stille cross-coupling reaction.

### **Allylation of Carbonyl Compounds**

**Tetraallyltin** can be used to allylate aldehydes and ketones in the presence of a Lewis acid catalyst to form homoallylic alcohols.

#### Materials:

- Benzaldehyde
- Tetraallyltin
- Scandium triflate [Sc(OTf)<sub>3</sub>] (or another suitable Lewis acid)
- Tetrahydrofuran (THF)
- Water
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Dichloromethane

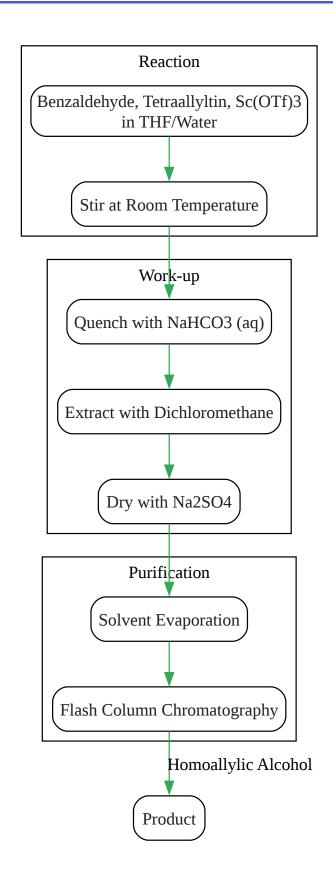
#### Procedure:



- To a solution of benzaldehyde and scandium triflate in a mixture of THF and water, add tetraallyltin at room temperature.[4]
- Stir the reaction mixture vigorously. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]
- Extract the aqueous layer with dichloromethane.[4]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the resulting homoallylic alcohol by flash column chromatography on silica gel.

Experimental Workflow: Allylation of Benzaldehyde





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- To cite this document: BenchChem. [An In-depth Technical Guide to Tetraallyltin: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360086#physical-and-chemical-properties-of-tetraallyltin]

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